N-Desmethyl Sildenafil is the primary active metabolite of Sildenafil, formed through N-demethylation primarily by the cytochrome P450 enzyme CYP3A4 in the liver. [] It is a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), similar to its parent compound. [, , ] N-Desmethyl Sildenafil exhibits a pharmacological profile similar to Sildenafil, possessing its own vasodilatory effects. [, , , ] Due to its activity, it's crucial to quantify both Sildenafil and N-Desmethyl Sildenafil in pharmacokinetic and bioequivalence studies. [, , , , , , , , , ]
N-Desmethyl-N-benzyl sildenafil is a derivative of sildenafil, which is widely recognized for its role in treating erectile dysfunction and pulmonary arterial hypertension. This compound is classified under the category of phosphodiesterase type 5 inhibitors, similar to its parent compound, sildenafil. The structure of N-desmethyl-N-benzyl sildenafil features a benzyl group replacing the N-methyl group of sildenafil, which potentially alters its pharmacological properties and metabolic pathways.
N-Desmethyl-N-benzyl sildenafil is synthesized from sildenafil through a process of demethylation and subsequent benzylation. The compound falls under the broader category of synthetic organic compounds used in medicinal chemistry, particularly within the realm of cardiovascular therapeutics. Its chemical classification includes:
The synthesis of N-desmethyl-N-benzyl sildenafil typically involves several steps:
The molecular structure of N-desmethyl-N-benzyl sildenafil can be represented as follows:
This structure reveals a complex arrangement featuring multiple functional groups characteristic of phosphodiesterase inhibitors. The presence of the benzyl group significantly impacts its interaction with biological targets.
N-desmethyl-N-benzyl sildenafil participates in various chemical reactions typical for phosphodiesterase inhibitors:
The mechanism of action for N-desmethyl-N-benzyl sildenafil is fundamentally linked to its ability to inhibit phosphodiesterase type 5. This inhibition results in:
N-desmethyl-N-benzyl sildenafil has potential applications in various scientific fields:
N-Desmethyl-N-benzyl sildenafil is a structural analog of sildenafil, the active pharmaceutical ingredient in Viagra®. Its systematic IUPAC name is 5-[2-ethoxy-5-(1-benzyl-1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one. This nomenclature precisely defines its molecular architecture: a pyrazolopyrimidinone core linked to an ethoxyphenyl ring bearing a benzylpiperazinylsulfonyl group [4]. The molecular formula (C₂₈H₃₄N₆O₄S) reflects significant lipophilicity due to the benzyl and propyl substituents, while its molecular weight of 550.67 g/mol is consistent with synthetic modifications to the parent sildenafil scaffold [1] [2]. The SMILES string (CCCc1nn(C)c2C(=O)NC(=Nc12)c3cc(ccc3OCC)S(=O)(=O)N4CCN(Cc5ccccc5)CC4) and InChIKey (ZNBBYJQSWODKSY-UHFFFAOYSA-N) further encode its spatial connectivity [4].
Table 1: Key Molecular Attributes
Property | Value |
---|---|
IUPAC Name | 5-[2-Ethoxy-5-(1-benzyl-1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one |
CAS Number | 1446089-82-2 |
Molecular Formula | C₂₈H₃₄N₆O₄S |
Molecular Weight | 550.67 g/mol |
SMILES | CCCc1nn(C)c2C(=O)NC(=Nc12)c3cc(ccc3OCC)S(=O)(=O)N4CCN(Cc5ccccc5)CC4 |
Solid-state characterization of N-desmethyl-N-benzyl sildenafil relies heavily on X-ray powder diffraction (XRPD), a technique critical for polymorph identification and distinguishing genuine compounds from counterfeits. Studies of sildenafil analogs confirm that diffraction patterns provide unique fingerprints for crystalline phases. The interplanar distances (dhkl) and diffraction angles (2θ) must align with reference standards, where deviations <0.2° indicate high structural agreement [5]. For N-desmethyl-N-benzyl sildenafil, the crystalline lattice is stabilized by intermolecular interactions involving the sulfonyl group and pyrazolopyrimidinone core. Thermal methods like differential scanning calorimetry (DSC) complement XRPD by detecting endothermic events corresponding to melting points, further verifying phase purity [5].
Nuclear Magnetic Resonance (NMR) spectroscopy delivers atomic-level insights into this compound’s structure. ¹H NMR reveals distinct signals for the benzyl group’s methylene protons (~3.8 ppm), pyrazolo ring methyl group (~3.2 ppm), and ethoxy methyl protons (~1.4 ppm). ¹³C NMR and DEPT spectra resolve carbonyl carbons (~160 ppm), heterocyclic carbons, and aliphatic chains, enabling full assignment of the 28-carbon framework [7]. High-resolution mass spectrometry (HR-MS) confirms the molecular weight, with electrospray ionization (ESI+) typically generating an [M+H]⁺ ion at m/z 551.2362 (calculated for C₂₈H₃₅N₆O₄S⁺). The deuterated analog (N-desmethyl-N-benzyl sildenafil-d5, MW: 555.7 g/mol) produces a characteristic [M+H]⁺ signal at m/z 556.27, serving as an internal standard for quantitative assays [6] [7]. Purity assessment (>95%) is typically performed via HPLC with electrochemical detection, leveraging retention time alignment and spike-in studies [7].
Table 2: Key Spectroscopic Techniques for Validation
Technique | Application |
---|---|
¹H/¹³C NMR | Assigns proton/carbon environments (e.g., benzyl CH₂, pyrazolo CH₃); detects synthetic impurities. |
HR-MS (ESI+) | Confirms molecular ion ([M+H]⁺ at m/z 551.2362); characterizes fragmentation pathways. |
HPLC-ECD | Quantifies purity (>95%); resolves metabolites/degradants using optimized mobile phases. |
IR Spectroscopy | Identifies functional groups (e.g., C=O stretch ~1700 cm⁻¹, S=O stretch ~1350/1150 cm⁻¹). |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7